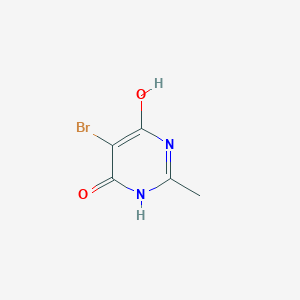

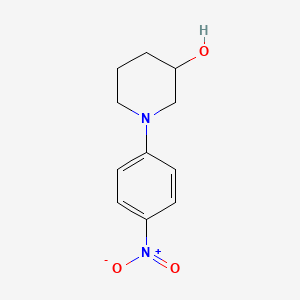

2-(4-氨基苯基)-6-乙基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-Aminophenyl)acetic acid” is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . It’s also known as 4-Aminophenethylamine .

Synthesis Analysis

There are several methods for synthesizing compounds similar to “2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid”. For example, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another approach involves the condensation of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to “2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid” can be elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data . The linear formula for “2-(4-Aminophenyl)acetic acid” is H2NC6H4CH2CO2H .

Chemical Reactions Analysis

Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .

科学研究应用

Sensing Applications

Boronic acids, which include compounds like 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .

Antimicrobial Agents

A series of benzothiazole derivatives, which are structurally related to 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains, suggesting a similar potential for 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid derivatives .

Neuropharmacological Research

Compounds with an aminophenyl group, such as 4-(4-Aminophenyl)butyric acid, have been used to investigate the impact of drugs on the nervous system. By extension, 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid could be employed in neuropharmacological research to delve into cellular signaling pathways and explore enzyme-substrate interactions .

Protein Manipulation and Modification

The interaction of boronic acids with proteins is an area of significant growth. This includes their use in cell labeling, protein manipulation, and modification. The key interaction with diols allows for the development of novel biochemical tools for these purposes .

Separation Technologies

Boronic acids are also utilized in separation technologies. Their unique properties allow for the electrophoresis of glycated molecules and can be employed as building materials for microparticles in analytical methods .

Therapeutics Development

The interaction of boronic acids with various biological molecules makes them suitable candidates for the development of therapeutics. This includes their use in polymers for the controlled release of insulin and other drugs .

Biochemical Tool for Signaling Pathways

Boronic acids have been reviewed for their use as biochemical tools, including interference in signaling pathways and enzyme inhibition. This suggests that 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid could be used in similar applications to modulate biological processes .

Cell Delivery Systems

The ability of boronic acids to form complexes with diols also extends to their use in cell delivery systems. This could involve the delivery of drugs or genetic material into cells, leveraging the compound’s ability to interact with cell surface molecules .

安全和危害

作用机制

Target of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains

Mode of Action

Related compounds have been suggested to exert their effects through membrane perturbation and intracellular interactions . This could involve disrupting the integrity of the bacterial cell membrane or interfering with essential intracellular processes, leading to bacterial cell death.

Biochemical Pathways

It’s known that heterocyclic aromatic amines, which this compound is a part of, undergo metabolic activation by n-hydroxylation of the exocyclic amine groups to produce reactive intermediates, which are implicated in dna damage and genotoxicity .

Pharmacokinetics

These water-soluble, chemically stable prodrugs rapidly and quantitatively revert to their parent amine in vivo .

Result of Action

Related compounds have shown potent antibacterial activity, suggesting that this compound may also exert bactericidal effects .

属性

IUPAC Name |

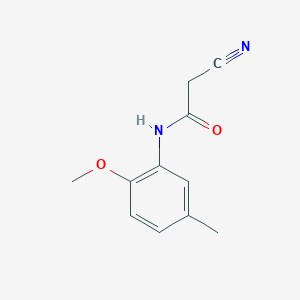

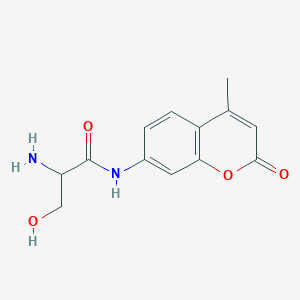

2-(4-aminophenyl)-6-ethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2,19H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGUHLACAQIMPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。